molecular formula C10H14BrClN2O B4138247 N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride

N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride

Cat. No. B4138247
M. Wt: 293.59 g/mol
InChI Key: FCVMKJPWGXJRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride, also known as BDG, is a chemical compound that has been used in various scientific research studies. It is a small molecule that is commonly used as a pharmacological tool to investigate the function of certain proteins and enzymes in the human body.

Mechanism of Action

N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride acts as an inhibitor of certain enzymes and proteins in the human body. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride can alter the expression of certain genes and proteins in the human body, leading to various physiological effects.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been shown to have various biochemical and physiological effects in the human body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death, in these cells. N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been shown to have anti-inflammatory properties and can reduce inflammation in certain tissues in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in lab experiments is its small size and ease of use. It is a small molecule that can easily penetrate cell membranes and interact with various proteins and enzymes in the human body. However, one limitation of using N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in lab experiments is its specificity. It may not be specific to certain proteins or enzymes, which can lead to off-target effects and inaccurate results.

Future Directions

There are several future directions for research on N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride. One potential area of research is the development of more specific inhibitors of certain proteins and enzymes in the human body. This could lead to the development of more targeted therapies for various diseases and conditions. Another potential area of research is the investigation of the role of N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride in epigenetic regulation, which could lead to a better understanding of the mechanisms of gene expression and regulation in the human body.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has been widely used in scientific research studies to investigate the function of various proteins and enzymes in the human body. It has been shown to modulate the activity of certain enzymes such as histone deacetylases, which are involved in the regulation of gene expression. N~1~-(2-bromophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride has also been used to study the role of certain proteins in cancer cell growth and proliferation.

properties

IUPAC Name

N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11;/h3-6H,7H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVMKJPWGXJRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-(dimethylamino)acetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.